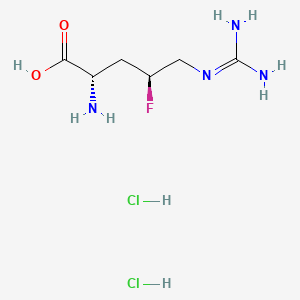
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride is a synthetic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carbamimidamido group, and a fluorine atom attached to a pentanoic acid backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pentanoic Acid Backbone: This step involves the construction of the pentanoic acid backbone through a series of organic reactions, such as aldol condensation and reduction.
Introduction of Functional Groups: The amino group, carbamimidamido group, and fluorine atom are introduced through specific reactions, such as nucleophilic substitution and amidation.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamimidamido group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride
- (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Uniqueness
Compared to similar compounds, (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride stands out due to the presence of the fluorine atom and the carbamimidamido group. These functional groups confer unique chemical properties, such as increased reactivity and specificity in biological interactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H15Cl2FN4O2 |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
(2S,4S)-2-amino-5-(diaminomethylideneamino)-4-fluoropentanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H13FN4O2.2ClH/c7-3(2-11-6(9)10)1-4(8)5(12)13;;/h3-4H,1-2,8H2,(H,12,13)(H4,9,10,11);2*1H/t3-,4-;;/m0../s1 |
InChI-Schlüssel |
MNAWZGMVVBMLFZ-RGVONZFCSA-N |
Isomerische SMILES |
C([C@@H](CN=C(N)N)F)[C@@H](C(=O)O)N.Cl.Cl |
Kanonische SMILES |
C(C(CN=C(N)N)F)C(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


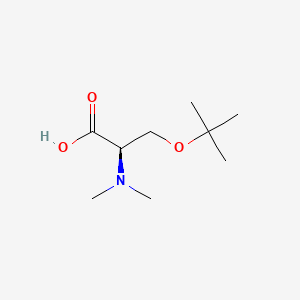
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)

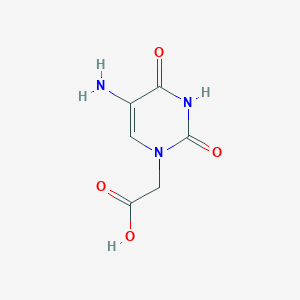



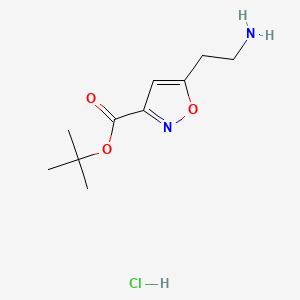
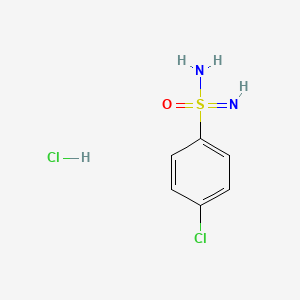

![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)


